4-(Difluoromethoxymethyl)aniline 4-(Difluoromethoxymethyl)aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC18256857
InChI: InChI=1S/C8H9F2NO/c9-8(10)12-5-6-1-3-7(11)4-2-6/h1-4,8H,5,11H2
SMILES:
Molecular Formula: C8H9F2NO
Molecular Weight: 173.16 g/mol

4-(Difluoromethoxymethyl)aniline

CAS No.:

Cat. No.: VC18256857

Molecular Formula: C8H9F2NO

Molecular Weight: 173.16 g/mol

* For research use only. Not for human or veterinary use.

4-(Difluoromethoxymethyl)aniline -

Specification

Molecular Formula C8H9F2NO
Molecular Weight 173.16 g/mol
IUPAC Name 4-(difluoromethoxymethyl)aniline
Standard InChI InChI=1S/C8H9F2NO/c9-8(10)12-5-6-1-3-7(11)4-2-6/h1-4,8H,5,11H2
Standard InChI Key DJOGDYFIJQWBDG-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1COC(F)F)N

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

4-[(Difluoromethoxy)methyl]aniline belongs to the class of fluorinated aniline derivatives. Its structure features a difluoromethoxy group (-O-CF₂H) attached to a methylene bridge (-CH₂-), which is para-substituted on the aniline ring. This arrangement introduces significant polarity and electron-withdrawing effects, influencing its reactivity in chemical transformations .

Table 1: Key Molecular Descriptors

PropertyValue
IUPAC Name4-[(difluoromethoxy)methyl]aniline
Molecular FormulaC₈H₉F₂NO
Molecular Weight173.16 g/mol
CAS Registry Number49658-26-6
SMILES NotationNC1=CC=C(C=C1)COC(F)F

The compound’s SMILES notation (NC1=CC=C(C=C1)COC(F)F) highlights the connectivity of the difluoromethoxy-methyl group to the aromatic ring .

Synthesis and Industrial Production

StepReagents/ConditionsIntermediate
1HCHO, HCl, ZnCl₂ (catalyst)4-(Chloromethyl)aniline
2HO-CF₂H, K₂CO₃, polar aprotic solventTarget Compound

Industrial production would optimize these steps for scalability, focusing on minimizing byproducts such as over-alkylated derivatives or unreacted intermediates.

Applications in Research and Industry

Pharmaceutical Intermediates

The difluoromethoxy group enhances metabolic stability and lipophilicity, making this compound a candidate for drug discovery. It may serve as a building block for:

  • Kinase inhibitors: Fluorinated aromatic amines are prevalent in anticancer agents targeting ATP-binding sites .

  • Antiviral agents: The electron-withdrawing nature of the substituent could improve binding to viral proteases.

Agrochemical Development

In agrochemistry, the compound’s stability under environmental conditions supports its use in:

  • Herbicides: Modulating auxin-like activity through structural analogs.

  • Pesticides: Enhancing penetration through insect cuticles via fluorinated motifs .

Hazard TypePrecautionary Measures
Dermal ExposureWear chemical-resistant gloves
InhalationUse fume hoods or respirators
StorageCool, dry environment away from oxidizers
SupplierLocationContact Information
UkrOrgSynthesis Ltd.UkraineTel: +380-44-531-9497
Email: y.barysheva@ukrorgsynth.com

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